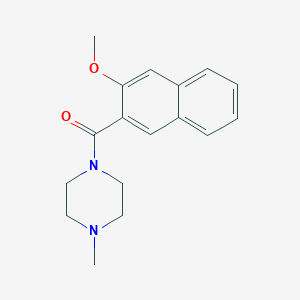
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine, also known as MNMP, is a synthetic compound that belongs to the family of naphthoylindole derivatives. This compound has gained attention in the scientific community due to its potential use in various research applications, including medicinal chemistry, neuropharmacology, and drug discovery.
作用機序
The mechanism of action of 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the cannabinoid receptor CB1. This receptor is involved in various physiological processes, including pain sensation, appetite regulation, and mood modulation. This compound has also been shown to interact with other receptors, including the serotonin receptor 5-HT1A and the dopamine receptor D2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer and prostate cancer cells. This compound has also been shown to have analgesic effects in animal models of pain. In addition, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
実験室実験の利点と制限
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. This compound has also been shown to have a high affinity for the CB1 receptor, making it a useful tool compound for investigating the function of this receptor. However, this compound has some limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. In addition, this compound has been shown to have some off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine. One direction is to investigate its potential use as a lead compound for the development of new drugs that target various diseases, including cancer and neurological disorders. Another direction is to investigate its potential use as a tool compound for investigating the function of various receptors in the brain. Finally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine can be achieved by reacting 3-methoxy-2-naphthoyl chloride with 4-methylpiperazine in the presence of a base. This reaction yields this compound as a white solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has been used in various research applications, including medicinal chemistry, neuropharmacology, and drug discovery. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs that target various diseases, including cancer and neurological disorders. In neuropharmacology, this compound has been studied for its potential use as a tool compound to investigate the function of various receptors in the brain. In drug discovery, this compound has been used as a starting point for the development of new drugs with improved pharmacological properties.
特性
分子式 |
C17H20N2O2 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC名 |
(3-methoxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H20N2O2/c1-18-7-9-19(10-8-18)17(20)15-11-13-5-3-4-6-14(13)12-16(15)21-2/h3-6,11-12H,7-10H2,1-2H3 |
InChIキー |
CCEMSVSJXYQHJX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2OC |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)


![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)


![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)
![2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate](/img/structure/B295113.png)
![2-[Benzyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295114.png)


